molecular formula C6H8ClN3 B7722786 4-Amidinopyridinium chloride

4-Amidinopyridinium chloride

Cat. No.: B7722786
M. Wt: 157.60 g/mol
InChI Key: IONKMFGAXKCLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amidinopyridinium chloride can be synthesized by reacting 4-amidinopyridine with hydrochloric acid. The specific reaction conditions and steps depend on the synthesis scheme being followed .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Amidinopyridinium chloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its chemical structure, leading to different derivatives.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while reduction can produce various amidine derivatives.

Scientific Research Applications

4-Amidinopyridinium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-amidinopyridinium chloride exerts its effects involves its interaction with molecular targets such as enzymes. For instance, in the study of angiotensin-converting enzyme inhibitors, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting the regulation of blood pressure .

Comparison with Similar Compounds

    4-Aminopyridine: This compound has a similar pyridine structure but with an amino group instead of an amidine group.

    Pyridine-4-carboximidamide: Another similar compound with a carboximidamide group attached to the pyridine ring.

Uniqueness: 4-Amidinopyridinium chloride is unique due to its specific chemical structure, which allows it to interact with certain enzymes and be used in specific biomedical applications. Its solubility in water and weakly alkaline nature also distinguish it from other similar compounds .

Properties

IUPAC Name

[amino(pyridin-4-yl)methylidene]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONKMFGAXKCLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=[NH2+])N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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